5-(4-Chlorophenyl)thiazol-2-amine
Overview
Description
5-(4-Chlorophenyl)thiazol-2-amine is a chemical compound with the molecular formula C9H7ClN2S. It has a molecular weight of 210.69 . The compound is solid in physical form .
Molecular Structure Analysis
The thiazole ring in 5-(4-Chlorophenyl)thiazol-2-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for this compound is 1S/C9H7ClN2S/c10-7-3-1-6 (2-4-7)8-5-12-9 (11)13-8/h1-5H, (H2,11,12) .Chemical Reactions Analysis
Thiazole compounds, including 5-(4-Chlorophenyl)thiazol-2-amine, can undergo various chemical reactions. The aromaticity of the thiazole ring allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
5-(4-Chlorophenyl)thiazol-2-amine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 5-(4-Chlorophenyl)thiazol-2-amine, have been found to exhibit antioxidant activity . This property makes them useful in various fields, including medicine and food preservation, where they can protect against oxidative stress and extend shelf life.
Antimicrobial Activity
5-(4-Chlorophenyl)thiazol-2-amine has shown potential as an antimicrobial agent . It has demonstrated antibacterial activity against Gram-negative bacteria , making it a potential candidate for the development of new antibiotics.
Antifungal Activity
This compound has also shown potent antifungal activity against Candida albicans and Candida glabrata . This suggests its potential use in the treatment of fungal infections.
Anticancer Activity
Thiazole scaffolds, including 5-(4-Chlorophenyl)thiazol-2-amine, have been studied for their potential anticancer activity . Their ability to control various cellular pathways and their potential for selective anticancer activity are being explored.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests that 5-(4-Chlorophenyl)thiazol-2-amine could potentially be used in the treatment of neurodegenerative diseases.
Spectroscopic and DFT Studies
The structure of 5-(4-Chlorophenyl)thiazol-2-amine has been evaluated using spectroscopic and Density Functional Theory (DFT) studies . These studies provide valuable information about the compound’s geometrical parameters, vibrational wavenumbers, and hyperpolarizability.
Industrial Applications
5-(4-Chlorophenyl)thiazol-2-amine has gained attention due to its potential applications in scientific research and industry. Its properties make it a valuable compound in the synthesis of various chemical products.
Antiviral Activity
Thiazole derivatives have shown anti-HIV activity , suggesting that 5-(4-Chlorophenyl)thiazol-2-amine could potentially be used in the development of antiviral drugs.
Future Directions
Thiazole derivatives, including 5-(4-Chlorophenyl)thiazol-2-amine, have been the subject of extensive research due to their diverse biological activities . Future research may focus on developing new compounds with this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block the receptors in the biological systems . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole compounds are known to activate or stop the biochemical pathways and enzymes, or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole compounds have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
It is known that thiazole compounds should be stored in a dark place, sealed in dry, at 2-8°c .
properties
IUPAC Name |
5-(4-chlorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABPJRCTFLZVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501276 | |
Record name | 5-(4-Chlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)thiazol-2-amine | |
CAS RN |
73040-66-1 | |
Record name | 5-(4-Chlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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